molecular formula C10H9FN2O2 B13297324 2-[(But-3-yn-2-yl)amino]-5-fluoropyridine-3-carboxylic acid

2-[(But-3-yn-2-yl)amino]-5-fluoropyridine-3-carboxylic acid

Cat. No.: B13297324
M. Wt: 208.19 g/mol
InChI Key: QKVXNJRIUAPGBT-UHFFFAOYSA-N
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Description

2-[(But-3-yn-2-yl)amino]-5-fluoropyridine-3-carboxylic acid is a complex organic compound that features a pyridine ring substituted with a fluorine atom and a carboxylic acid group. The compound also contains an amino group attached to a but-3-yn-2-yl chain. This unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(But-3-yn-2-yl)amino]-5-fluoropyridine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 5-fluoropyridine-3-carboxylic acid with but-3-yn-2-ylamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[(But-3-yn-2-yl)amino]-5-fluoropyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-[(But-3-yn-2-yl)amino]-5-fluoropyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(But-3-yn-2-yl)amino]-5-fluoropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(But-3-yn-2-yl)amino]-5-chloropyridine-3-carboxylic acid
  • 2-[(But-3-yn-2-yl)amino]-5-bromopyridine-3-carboxylic acid
  • 2-[(But-3-yn-2-yl)amino]-5-iodopyridine-3-carboxylic acid

Uniqueness

Compared to its analogs, 2-[(But-3-yn-2-yl)amino]-5-fluoropyridine-3-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H9FN2O2

Molecular Weight

208.19 g/mol

IUPAC Name

2-(but-3-yn-2-ylamino)-5-fluoropyridine-3-carboxylic acid

InChI

InChI=1S/C10H9FN2O2/c1-3-6(2)13-9-8(10(14)15)4-7(11)5-12-9/h1,4-6H,2H3,(H,12,13)(H,14,15)

InChI Key

QKVXNJRIUAPGBT-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)NC1=C(C=C(C=N1)F)C(=O)O

Origin of Product

United States

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